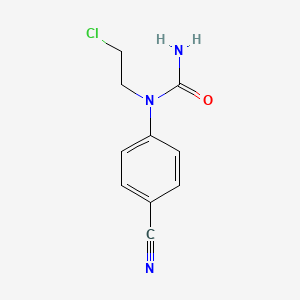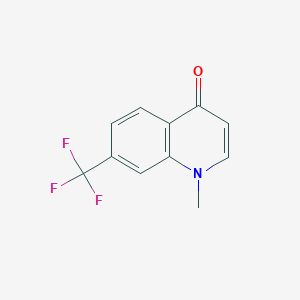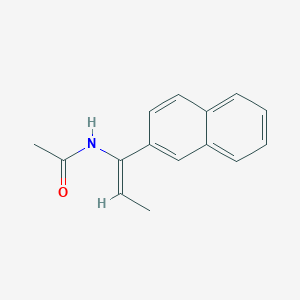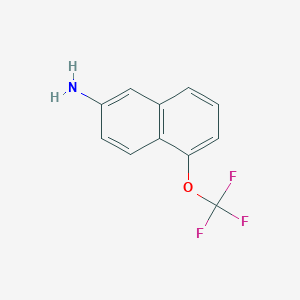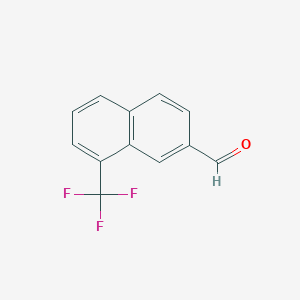
1-(2-(Tripropylsilyl)ethyl)aziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Tripropylsilyl)ethyl)aziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their significant ring strain, which makes them highly reactive and useful intermediates in organic synthesis. The incorporation of the tripropylsilyl group in this compound enhances its stability and reactivity, making it a valuable compound in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Tripropylsilyl)ethyl)aziridine typically involves the reaction of an appropriate amine with an alkene under specific conditions. One common method is the reaction of N-tosyl imines with in situ generated iodomethyllithium, which allows for an efficient and general synthesis of aziridines . Another method involves the use of ethyl diazoacetate in the presence of a catalyst such as Bi(OTf)3 to produce aryl aziridine carboxylates with high yields and excellent diastereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid acid catalysts like Montmorillonite K-10 can facilitate the stereoselective reaction of imines with ethyl diazoacetate, providing the desired aziridine product in good yields .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Tripropylsilyl)ethyl)aziridine undergoes various types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The strained three-membered ring of aziridines makes them susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation and Reduction: Aziridines can undergo oxidation to form aziridine N-oxides or reduction to form amines.
Substitution Reactions: The aziridine ring can participate in substitution reactions, where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Nucleophilic Reagents: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Ring-Opened Products: Amines, alcohols, thiols
Oxidized Products: Aziridine N-oxides
Reduced Products: Amines
Scientific Research Applications
1-(2-(Tripropylsilyl)ethyl)aziridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-(Tripropylsilyl)ethyl)aziridine involves its ability to undergo nucleophilic ring-opening reactions, which can lead to the formation of various biologically active compounds. The aziridine ring’s strain and reactivity make it a valuable intermediate in the synthesis of drugs and other bioactive molecules . The molecular targets and pathways involved in its action depend on the specific application and the nature of the nucleophiles it reacts with.
Comparison with Similar Compounds
1-(2-(Tripropylsilyl)ethyl)aziridine can be compared with other aziridine derivatives and similar compounds, such as:
Aziridine: The parent compound with a three-membered nitrogen-containing ring.
Azetidine: A four-membered nitrogen-containing ring with similar reactivity but different ring strain.
The uniqueness of this compound lies in the presence of the tripropylsilyl group, which enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
65575-55-5 |
|---|---|
Molecular Formula |
C13H29NSi |
Molecular Weight |
227.46 g/mol |
IUPAC Name |
2-(aziridin-1-yl)ethyl-tripropylsilane |
InChI |
InChI=1S/C13H29NSi/c1-4-10-15(11-5-2,12-6-3)13-9-14-7-8-14/h4-13H2,1-3H3 |
InChI Key |
PSTBQJLIFGMLEP-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Si](CCC)(CCC)CCN1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Methoxyphenyl)imidazo[1,2-A]pyridine](/img/structure/B11882418.png)



